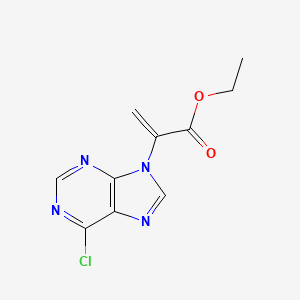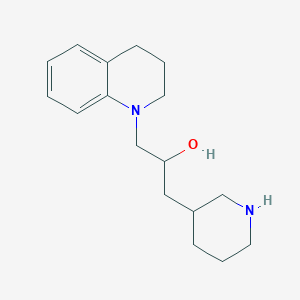
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol is a complex organic compound that features both a quinoline and a piperidine moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Formation of the Piperidine Moiety: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling of the Moieties: The quinoline and piperidine moieties can be coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with quinoline and piperidine moieties can interact with various enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Piperidine Derivatives: Such as piperine, known for its bioenhancing properties.
Uniqueness
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol is unique due to the combination of both quinoline and piperidine moieties in a single molecule, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
6626-52-4 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-piperidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C17H26N2O/c20-16(11-14-5-3-9-18-12-14)13-19-10-4-7-15-6-1-2-8-17(15)19/h1-2,6,8,14,16,18,20H,3-5,7,9-13H2 |
InChI Key |
SIRJWXUJMCZVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC(CN2CCCC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


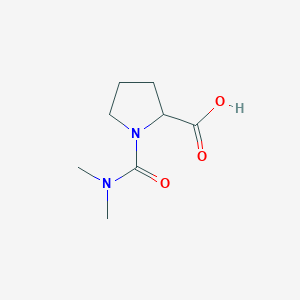
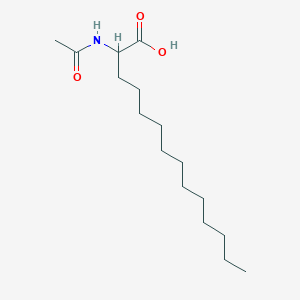

![methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)

![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
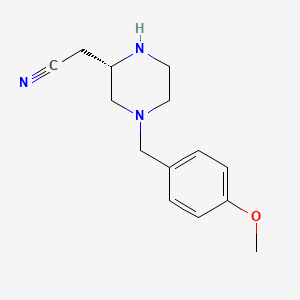
![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
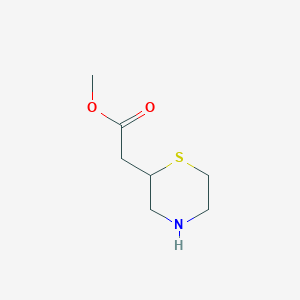
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)
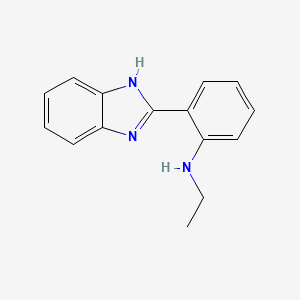

![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)
